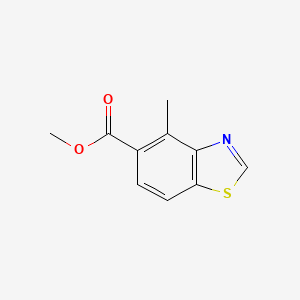
Methyl 4-Methylbenzothiazole-5-carboxylate
Cat. No. B8637186
M. Wt: 207.25 g/mol
InChI Key: VGRPVRYTAIZMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06541423B1
Procedure details


16.6 g of methyl 4-methylbenzothiazole-5-carboxylate (0.08 mol) were dissolved in 280 ml of 5% strength aqueous potassium hydroxide solution and heated at reflux for 2.5 h. After cooling, the mixture was acidified using phosphoric acid. The product was filtered off and subsequently dried.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([O:13]C)=[O:12].P(=O)(O)(O)O>[OH-].[K+]>[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC2=C1N=CS2)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2.5 h
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C=CC2=C1N=CS2)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
